1-(8-((3-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl group, and the attachment of the piperidine ring. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions, where a chlorophenyl group is introduced to the quinoline core.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions, where a piperidine derivative is reacted with the quinoline-chlorophenyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorophenyl group.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein binding sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have similar biological activities.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives are used in various pharmaceutical applications.
Uniqueness
1-{8-[(3-CHLOROPHENYL)METHOXY]QUINOLIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of the quinoline core, chlorophenyl group, and piperidine ring, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H22ClN3O2 |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
1-[8-[(3-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-5-1-3-15(13-18)14-28-19-6-2-4-16-7-8-20(25-21(16)19)26-11-9-17(10-12-26)22(24)27/h1-8,13,17H,9-12,14H2,(H2,24,27) |
InChI Key |
MTSARGDKYIEJAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC(=CC=C4)Cl)C=C2 |
Origin of Product |
United States |
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